BUTYL 4-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE
Overview
Description
BUTYL 4-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid moiety, which is further substituted with a 3,4,5-trimethoxybenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE typically involves the esterification of 4-(3,4,5-trimethoxybenzamido)benzoic acid with butanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The crude product is then purified through distillation and recrystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 4-(3,4,5-trimethoxyphenyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
BUTYL 4-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of BUTYL 4-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammatory pathways and microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with a methyl ester group instead of a butyl ester.
Ethyl 4-(3,4,5-trimethoxybenzamido)benzoate: Similar structure but with an ethyl ester group.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains a benzoic acid moiety with different substituents
Uniqueness
BUTYL 4-(3,4,5-TRIMETHOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
butyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-5-6-11-28-21(24)14-7-9-16(10-8-14)22-20(23)15-12-17(25-2)19(27-4)18(13-15)26-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRCCGFIVLIDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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